3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of related bifunctional acyclic nucleoside phosphonates provides insight into the methodology that might be employed for the compound . A general method for the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides involves the reaction of purine and pyrimidine bases with specific tosylates, leading to regiospecifically N1-isomers for cytosine, uracil, and thymine. This process, while detailed for a different set of compounds, hints at the intricate steps involved in synthesizing complex molecules within this category (Vrbovská et al., 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as the crystal structure of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, showcases the configuration of carbon centers and the spatial arrangement of functional groups. This structure is characterized by a dioxolane ring and two aromatic rings, with observed intramolecular hydrogen bonds that stabilize the molecule's configuration (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
Chemical reactions involving organophosphorus compounds, such as the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) with aromatic dihydroxy compounds, result in the formation of 1,3,2-dioxaphospholane-2-sulfide derivatives. These reactions and the resultant compounds highlight the reactive nature of phosphorus-containing compounds and their utility in synthesizing complex molecules with specific functional groups (Shabana, Osman, & Atrees, 1994).
Physical Properties Analysis
The physical properties of similar complex molecules, such as solubility, crystallinity, and stability, play a crucial role in determining their applications and handling. While specific data on the compound are not provided, the synthesis and characterization of related molecules offer a framework for understanding the factors that influence these properties, including molecular symmetry, the presence of specific functional groups, and the overall molecular architecture.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are essential for understanding the behavior of complex organophosphorus compounds. Studies on related molecules, such as reactions with amines to produce 2-oxazolidinones, provide valuable insights into the chemical behavior of these compounds and the types of reactions they might undergo (Chernysheva, Bogolyubov, & Semenov, 1999).
Scientific Research Applications
Synthesis and Chemical Properties
Novel Dinucleotide Analogs : Valiyev et al. (2010) explored the syntheses of novel dinucleotide analogs, using phenyldichlorophosphate as a coupling reagent. This method showed superiority over previous methods and could have implications for the synthesis of compounds like the one (Valiyev, Abbasov, Liu, & Tsai, 2010).
Diversity-Oriented Synthesis of Pyrimidine Derivatives : Berzosa et al. (2011) described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, leading to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These compounds are analogous to the chemical and demonstrate the potential for developing biologically active compounds (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Potential Applications in Medicine and Imaging
Application in Imaging for Parkinson's Disease : Wang et al. (2017) synthesized a compound for potential use in imaging LRRK2 enzyme activity in Parkinson's disease. The methodology and application in medical imaging could be relevant to the compound (Wang, Gao, Xu, & Zheng, 2017).
Evaluation of Crystalline Forms in Drug Development : Norman (2014) evaluated crystalline forms of a phosphatidylinositol 3-kinase-δ inhibitor, demonstrating the importance of understanding crystalline forms in the development of pharmaceuticals. This research could be applicable to the compound , particularly in its pharmaceutical development (Norman, 2014).
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N5O7P/c1-27(2)45(28(3)4)53(50-23-11-22-41)52-35-24-37(44-26-29(5)38(46)43-39(44)47)51-36(35)25-42-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,26-28,35-37,42H,11,23-25H2,1-7H3,(H,43,46,47)/t35-,36+,37+,53?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOUQSWXVSARQL-CEXSRUIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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